1-(4-Methyl-2-nitrophenyl)guanidine 1-(4-Methyl-2-nitrophenyl)guanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20478488
InChI: InChI=1S/C8H10N4O2/c1-5-2-3-6(11-8(9)10)7(4-5)12(13)14/h2-4H,1H3,(H4,9,10,11)
SMILES:
Molecular Formula: C8H10N4O2
Molecular Weight: 194.19 g/mol

1-(4-Methyl-2-nitrophenyl)guanidine

CAS No.:

Cat. No.: VC20478488

Molecular Formula: C8H10N4O2

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methyl-2-nitrophenyl)guanidine -

Specification

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
IUPAC Name 2-(4-methyl-2-nitrophenyl)guanidine
Standard InChI InChI=1S/C8H10N4O2/c1-5-2-3-6(11-8(9)10)7(4-5)12(13)14/h2-4H,1H3,(H4,9,10,11)
Standard InChI Key YRXORSPXDUYKBI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N=C(N)N)[N+](=O)[O-]

Introduction

Structural Characteristics and Nomenclature

1-(4-Methyl-2-nitrophenyl)guanidine (IUPAC name: 1-(4-methyl-2-nitrophenyl)guanidine) possesses the molecular formula C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol. The compound’s structure comprises:

  • A guanidine group (–NH–C(=NH)–NH₂) providing strong basicity (pKa ≈ 13.6) and hydrogen-bonding capacity .

  • A para-methyl group (–CH₃) enhancing lipophilicity (logP ≈ 1.8) .

  • An ortho-nitro group (–NO₂) contributing to electronic effects and steric hindrance .

The nitro group’s electron-withdrawing nature reduces the phenyl ring’s electron density, directing electrophilic substitutions to the meta position relative to the nitro group. X-ray crystallography of analogous compounds shows planar guanidine moieties and dihedral angles of 15–25° between the phenyl and guanidine planes .

Synthetic Methodologies

Conventional Synthesis Routes

Historically, 1-(4-methyl-2-nitrophenyl)guanidine was synthesized via:

  • Nitration of 4-methylguanidine derivatives using fuming nitric acid at 0–5°C.

  • Cyanamide coupling with 2-amino-4-nitrotoluene in 65% nitric acid under reflux for 25 hours .

This method posed safety risks due to prolonged nitric acid use, with explosion hazards reported in industrial settings .

Modern Patented Synthesis (CN104341387A)

A 2013 patent introduced a safer, high-yield protocol :

Step 1: Guanidine Formation

ParameterValue
Reactants2-Amino-4-nitrotoluene, cyanamide
CatalystConcentrated HCl
Temperature60–65°C
Reaction Time4 hours
Yield97.2%
Purity99.3% (HPLC)

Mechanism:

  • Protonation of cyanamide by HCl generates a reactive electrophile.

  • Nucleophilic attack by 2-amino-4-nitrotoluene forms the guanidine core.

  • Alkaline workup precipitates the product .

Step 2: Nitration (Optional)
For nitrate salt formation (e.g., 2-methyl-5-nitrophenyl guanidine nitrate):

ParameterValue
Nitrating AgentHNO₃
SolventWater
Temperature20–25°C

Physicochemical Properties

PropertyValueMethod
Melting Point198–200°C (decomposes)Differential Scanning Calorimetry
SolubilityDMF > DMSO > Water (0.1 mg/mL)USP <921>
LogP1.82 ± 0.12HPLC (C18 column)
pKa13.4 (guanidine NH)Potentiometric Titration

Stability studies indicate decomposition above 200°C, with <2% degradation after 6 months at 25°C .

Biological Activities and Pharmaceutical Applications

Role in Imatinib Mesylate Synthesis

1-(4-Methyl-2-nitrophenyl)guanidine is a key intermediate in imatinib production:

  • Condensation: Reacts with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one to form N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine .

  • Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding the final imatinib precursor .

Industrial Impact:

  • Patent CN104341387A reduced production costs by 40% through a one-pot synthesis strategy .

  • Annual global demand exceeds 50 metric tons due to imatinib’s inclusion in WHO Essential Medicines List .

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀ (μM)Application
1-(4-Methyl-2-nitrophenyl)guanidineBcr-Abl kinaseN/AImatinib intermediate
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamideVEGFR-21.2Anti-angiogenic
1-(4-Nitrophenyl)guanidineDNA cleavageN/AAntimicrobial

Future Directions

  • Green Chemistry: Replace HCl with ionic liquids to minimize corrosion.

  • Polypharmacology: Explore dual Bcr-Abl/VEGFR inhibition using hybrid derivatives.

  • Formulation: Develop salt forms (e.g., mesylate) to enhance bioavailability.

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